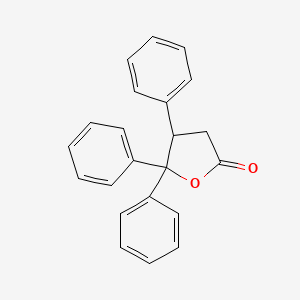

2(3H)-Furanone, dihydro-4,5,5-triphenyl-

Description

Overview of Furanone Chemistry and its Relevance in Organic Synthesis

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. Their derivatives, including the saturated dihydrofuranones (also known as γ-butyrolactones), are of immense importance in organic synthesis. These structures serve as versatile building blocks and are integral to the synthesis of a wide array of more complex molecules. The reactivity of the furanone core, which can be tailored by the nature and position of its substituents, allows for a variety of chemical transformations. Furanone-containing compounds are found in numerous natural products and have demonstrated a broad spectrum of biological activities, making them attractive targets for medicinal chemists. benthamscience.comexlibrisgroup.com

Position and Significance of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- within the Dihydrofuranone Class

2(3H)-Furanone, dihydro-4,5,5-triphenyl-, also known as 4,5,5-triphenyl-γ-butyrolactone, is a distinctive member of the dihydrofuranone family. Its significance lies in its unique substitution pattern, featuring three bulky phenyl groups at the C4 and C5 positions. This high degree of substitution, particularly the gem-diphenyl groups at C5, imparts significant steric hindrance, which can profoundly influence its reactivity and physical properties compared to less substituted analogs. The study of such sterically congested molecules provides valuable insights into the limits and possibilities of synthetic methodologies and the fundamental principles of stereochemistry and conformational analysis. While extensive research exists for simpler dihydrofuranones, the triphenyl derivative remains a more specialized area of investigation, offering a unique platform to explore the impact of steric crowding on lactone chemistry.

Historical Development of Research on Dihydrofuranone Systems

The study of dihydrofuranone systems, or γ-butyrolactones, has a rich history dating back to the late 19th century. Early research focused on the isolation and characterization of naturally occurring lactones. A significant milestone in their synthesis was the discovery of the Reformatsky reaction in 1887, which provided a reliable method for the preparation of β-hydroxy esters, key precursors to γ-butyrolactones. byjus.comwikipedia.org Throughout the 20th century, numerous other synthetic methods were developed, including various cyclization strategies and the application of organometallic reagents. The discovery of the biological activities of many γ-butyrolactone-containing natural products, such as the A-factor family of microbial signaling molecules, spurred further interest in their synthesis and chemical modification. nih.govnih.gov This historical progression has laid a robust foundation for the contemporary exploration of complex and highly substituted dihydrofuranones.

Current Research Landscape and Outstanding Challenges for 2(3H)-Furanone, dihydro-4,5,5-triphenyl-

The current research landscape for dihydrofuranones is vibrant, with a strong focus on the development of stereoselective synthetic methods to access chiral and polysubstituted lactones. nih.govrsc.org Modern synthetic strategies often employ catalysis, including organocatalysis and transition-metal catalysis, to achieve high levels of efficiency and selectivity. zenodo.org

For a molecule as sterically demanding as dihydro-4,5,5-triphenyl-2(3H)-furanone, significant synthetic challenges remain. The construction of the quaternary carbon center at the C5 position bearing two phenyl groups, and the adjacent stereocenter at C4, requires robust and highly selective synthetic methods. Overcoming the steric hindrance to form the five-membered lactone ring is a primary hurdle.

Plausible synthetic approaches to this molecule could involve a Michael addition of a diphenylmethyl anion equivalent to a suitable α,β-unsaturated ester precursor, followed by cyclization. Another potential route is a Reformatsky-type reaction employing a precursor with the requisite triphenyl substitution pattern. However, the yields and stereoselectivities of such reactions would be highly dependent on the specific reaction conditions and the nature of the reagents used.

The lack of extensive literature specifically on dihydro-4,5,5-triphenyl-2(3H)-furanone suggests that its synthesis and characterization are non-trivial. Future research in this area would likely focus on developing novel synthetic strategies to access this and other highly congested lactone systems. Such work would not only provide access to new chemical entities for further study but also contribute to a deeper understanding of the fundamental principles governing chemical reactivity in sterically demanding environments.

Data on Related Dihydro-2(3H)-Furanone Derivatives

Due to the limited availability of specific experimental data for 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, the following table presents data for other substituted dihydro-2(3H)-furanone derivatives to provide a comparative context for the physical and chemical properties of this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 2(3H)-Furanone, dihydro- | C4H6O2 | 86.09 | 206 | google.com |

| 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis- | C9H16O2 | 156.22 | Not specified | nist.gov |

| Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) | C7H10O3 | 142.15 | Not specified | nih.govsemanticscholar.org |

| β-phenyl-γ-butyrolactone | C10H10O2 | 162.19 | Not specified | scielo.org.mx |

Note: This table provides data for related compounds to illustrate the general properties of dihydro-2(3H)-furanones. The properties of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- are expected to differ significantly due to its much higher molecular weight and steric bulk.

Properties

IUPAC Name |

4,5,5-triphenyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21-16-20(17-10-4-1-5-11-17)22(24-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYXDDLDDNDXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392641 | |

| Record name | 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57697-68-4 | |

| Record name | 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3h Furanone, Dihydro 4,5,5 Triphenyl

Overview of General Dihydrofuranone Synthetic Strategies

The dihydrofuranone core is a prevalent structural motif in organic chemistry, and numerous methods have been developed for its construction. These strategies can be broadly categorized. One common approach involves the intramolecular cyclization of functionalized precursors. For instance, acid-catalyzed cyclization of α′-hydroxy α-enones can afford dihydrofuranones in excellent yields. researchgate.net Similarly, the cyclization of γ-hydroxyalkynones, often facilitated by transition metal catalysts like gold, provides efficient access to substituted 3(2H)-furanones. organic-chemistry.org

Another major strategy is the use of cycloaddition reactions. Formal [4+1] cycloadditions, for example, can construct the five-membered ring system. cnr.it Ring-closing metathesis (RCM) has also proven to be a powerful tool for the formation of dihydrofuran rings from appropriate diene precursors. organic-chemistry.org Additionally, radical reactions, such as the carboesterification of dienes, have emerged as a modern and effective method for synthesizing complex allylic esters, which can be precursors to or directly form lactone structures. researchgate.netnih.gov The choice of strategy often depends on the desired substitution pattern on the furanone ring and the availability of starting materials.

Specific Synthesis of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- from Triphenylethylene (B188826)

A notable and direct synthesis of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- involves the oxidative carboesterification of triphenylethylene. This reaction simultaneously introduces both a carbon and an oxygen substituent across the double bond to form the lactone ring.

The successful synthesis of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- from triphenylethylene has been achieved using a system involving manganese dioxide (MnO2) and sodium acetate (B1210297) (NaOAc). In this process, MnO2 acts as the oxidant. The reaction conditions are critical for achieving good yields and selectivity.

A typical procedure involves reacting triphenylethylene with an alkyl diacyl peroxide, which serves as the source of the ester group, in the presence of a catalytic system. While the specific literature for this exact transformation points towards radical carboesterification pathways, related oxidative cyclizations often employ oxidants like MnO2. For instance, the oxidation of furfural (B47365) with MnO2 in the presence of hydrochloric acid is a known method for producing furanone derivatives. nih.gov In the context of the triphenylethylene reaction, the combination of an oxidant and a suitable acetate source facilitates the formation of the γ-lactone.

Table 1: Representative Reaction Conditions for Oxidative Carboesterification

| Parameter | Condition | Role |

|---|---|---|

| Substrate | Triphenylethylene | Alkene starting material |

| Oxidant | Manganese Dioxide (MnO2) | Facilitates the oxidative cyclization |

| Acetate Source | Sodium Acetate (NaOAc) | Provides the acetate moiety for lactonization |

| Solvent | Acetic Acid | Reaction medium |

| Temperature | Reflux | Provides energy to overcome activation barrier |

This table is illustrative of typical conditions for such oxidative cyclizations.

The formation of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- via carboesterification is proposed to proceed through a radical-mediated pathway. nih.gov

The general mechanism for a related copper-catalyzed carboesterification of dienes can provide insight. nih.gov

Radical Generation: The reaction is initiated by the decomposition of a peroxide, often facilitated by a transition metal catalyst, to generate an alkyl radical.

Radical Addition: This alkyl radical adds to the double bond of the alkene (triphenylethylene). In this case, the addition would occur at the less substituted carbon of the double bond, forming a stable tertiary radical on the carbon bearing two phenyl groups.

Oxidative Cyclization: The resulting radical intermediate is then trapped intramolecularly. The oxidant (e.g., MnO2) facilitates the formation of the C-O bond, leading to the cyclized lactone ring. The exact nature of this step can be complex, potentially involving single-electron transfer processes.

This pathway efficiently constructs the highly substituted lactone ring in a single synthetic operation, highlighting the power of radical-mediated transformations in complex molecule synthesis. nih.gov

Alternative Synthetic Approaches to Dihydro-4,5,5-triphenyl-2(3H)-Furanone

Beyond the direct carboesterification of triphenylethylene, other synthetic strategies can be envisioned for the construction of this triaryl-substituted furanone, primarily relying on the formation of the heterocyclic ring from a linear precursor.

Intramolecular cyclization is a cornerstone of heterocycle synthesis and is highly applicable to dihydrofuranones. wikipedia.org A plausible alternative route to the target molecule would involve the cyclization of a γ-hydroxy carboxylic acid or a related derivative.

Key cyclization strategies include:

Lactonization of γ-Hydroxy Acids: A classic approach involves the synthesis of 4-hydroxy-3,4,4-triphenylbutanoic acid. Subsequent acid-catalyzed intramolecular esterification (lactonization) would yield the desired dihydrofuranone.

Halolactonization: An alternative involves starting with a γ,δ-unsaturated carboxylic acid, such as 3,4,4-triphenyl-4-pentenoic acid. Treatment with an iodine source (iodolactonization) would induce a cyclization to form a γ-lactone. wikipedia.org

Paal-Knorr Type Synthesis: This method typically involves the condensation of a 1,4-dicarbonyl compound to form a furan. rsc.org A modified approach could be adapted for dihydrofuranone synthesis from a suitable keto-ester precursor.

The success of any cyclization-based approach hinges on the efficient synthesis of the required open-chain precursor. For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, a key precursor would be a derivative of 3,4,4-triphenylbutanoic acid.

The synthesis of such a precursor could be approached through several established carbon-carbon bond-forming reactions:

Michael Addition: A conjugate addition of a diphenylmethyl anion equivalent to a cinnamic ester derivative could establish the core carbon skeleton.

Aldol-type Condensations: A reaction between a derivative of diphenylacetic acid and acetophenone, followed by further functional group manipulations, could also lead to a suitable precursor.

The design of these precursors must consider the steric hindrance imposed by the multiple phenyl groups, which can influence reaction rates and yields. The modular nature of these synthetic strategies allows for the potential to create a variety of substituted furanones by changing the precursor components. berkeley.edu

Stereochemical Control and Asymmetric Synthesis of Dihydrofuranone Derivatives

Enantioselective Synthesis Strategies for Chiral Dihydrofuranones

The enantioselective synthesis of chiral dihydrofuranones, particularly those bearing quaternary stereocenters, is a significant area of research. These strategies aim to produce one enantiomer of a chiral molecule in excess over the other.

One prominent approach involves the use of chiral catalysts in reactions that form the dihydrofuranone ring. For instance, nickel-catalyzed enantioselective reductive coupling of acrylates with ketones has been shown to produce chiral γ-butyrolactones with high enantioselectivity. acs.orgnih.gov This method utilizes a chiral quinoline-oxazoline ligand to induce asymmetry. acs.org While not yet applied to the specific synthesis of 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, this strategy could hypothetically be adapted. A potential pathway would involve the reaction of a suitable acrylate (B77674) with a diaryl ketone in the presence of a chiral nickel catalyst.

Another powerful strategy is the asymmetric Michael addition . buchler-gmbh.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts, such as those derived from cinchona alkaloids, can facilitate highly enantioselective Michael additions to form precursors for chiral dihydrofuranones. buchler-gmbh.comrsc.org For the synthesis of the target molecule, a conceivable approach would be the asymmetric Michael addition of a diphenylmethyl nucleophile to a phenyl-substituted α,β-unsaturated ester, followed by cyclization.

The Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can also be rendered enantioselective. nih.gov The use of chiral ligands can control the facial selectivity of the addition to the carbonyl group, leading to the formation of enantioenriched β-hydroxy esters, which are direct precursors to γ-lactones. nih.gov

A summary of potential enantioselective strategies is presented in the table below.

| Strategy | Key Reagents/Catalysts | Potential Application for 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | Expected Outcome |

|---|---|---|---|

| Nickel-Catalyzed Reductive Coupling | Chiral Quinoline-Oxazoline Ligand, Benzyl Alcohol (reductant) | Coupling of an acrylate with a diaryl ketone | High enantiomeric excess (ee) |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) | Addition of a diphenylmethyl nucleophile to a phenyl-substituted α,β-unsaturated ester | High enantio- and diastereoselectivity |

| Enantioselective Reformatsky Reaction | Chiral Ligand with Zinc | Reaction of an α-halo ester with a diaryl ketone | Formation of enantioenriched β-hydroxy ester precursor |

Diastereoselective Control in Forming the Dihydrofuranone Core

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters, aiming to form one diastereomer in preference to others. For a molecule like 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, which has two adjacent stereocenters at C4 and C5 (if the phenyl groups at C5 were different, or if C4 is chiral), controlling the relative stereochemistry is essential.

The Reformatsky reaction can also be highly diastereoselective. For example, a double Reformatsky reaction of propionate (B1217596) enolates with silyl (B83357) glyoxylates and aryl ketones has been shown to produce pentasubstituted γ-butyrolactones with three contiguous stereocenters with high diastereoselectivity. nih.govnih.gov This demonstrates the potential of this reaction to control the relative stereochemistry of multiple new stereocenters formed in a single operation. nih.gov

Titanocene-mediated cyclizations of enones have also been developed for the diastereoselective synthesis of γ-butyrolactones. acs.org These reactions can proceed with complete diastereoselectivity, offering a powerful tool for constructing specific diastereomers of highly substituted lactones. acs.org

The use of chiral auxiliaries is a classic and effective method for diastereoselective control. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully used in the synthesis of optically active γ,γ-disubstituted γ-butyrolactones. capes.gov.br

The following table summarizes potential diastereoselective strategies.

| Strategy | Key Features | Potential Application for 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | Expected Outcome |

|---|---|---|---|

| Double Reformatsky Reaction | Formation of multiple contiguous stereocenters | Reaction of a propionate enolate with a silyl glyoxylate (B1226380) and a diaryl ketone | High diastereomeric ratio (dr) |

| Titanocene-Mediated Cyclization | Reductive cyclization of unsaturated heteroatom-containing fragments | Cyclization of an appropriately substituted enone precursor | Complete diastereoselectivity |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group | Alkylation of a lactone precursor bearing a chiral auxiliary | High diastereoselectivity |

Chemical Reactivity and Transformation Mechanisms of 2 3h Furanone, Dihydro 4,5,5 Triphenyl

Ring-Opening Reactions of the Lactone Moiety

The γ-lactone ring is inherently susceptible to ring-opening reactions through cleavage of the acyl-oxygen bond. This can be initiated by both nucleophiles and acids.

Nucleophilic attack on the carbonyl carbon of the lactone is a fundamental reaction of γ-butyrolactones. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to attack the carbonyl carbon. However, the significant steric bulk created by the two geminal phenyl groups at the C5 position and the additional phenyl group at the C4 position would likely render this reaction exceptionally challenging.

In less sterically hindered lactones, this reaction proceeds readily. For instance, the reaction of γ-butyrolactone with a nucleophile (Nu⁻) typically leads to the formation of a γ-hydroxyamide, γ-hydroxyester, or a diol, depending on the nature of the nucleophile and the reaction conditions. A hypothetical reaction sequence with a generic nucleophile is presented below.

Hypothetical Nucleophilic Ring-Opening

| Reactant | Nucleophile (Nu⁻) | Expected Intermediate | Final Product (after workup) |

| 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | R-MgX | Alkoxide of a hemiacetal | γ-hydroxyketone |

| 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | R-Li | Alkoxide of a hemiacetal | γ-hydroxyketone |

| 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | NaBH₄ | Alkoxide of a hemiacetal | Diol |

| 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | LiAlH₄ | Alkoxide of a hemiacetal | Diol |

It is crucial to note that due to the extreme steric hindrance in 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, these reactions are predicted to be very slow or may not occur at all under standard conditions.

Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, which activates the carbonyl carbon towards attack by a weak nucleophile, such as water or an alcohol. This would lead to the formation of the corresponding γ-hydroxy carboxylic acid or γ-hydroxy ester, respectively. The steric hindrance around the carbonyl group would still play a role, but the initial protonation event is generally less sterically demanding. The resulting ring-opened product would exist in equilibrium with the starting lactone.

Reactions at the Carbonyl Group

Beyond ring-opening, the carbonyl group itself can undergo characteristic reactions. For example, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the lactone to the corresponding diol, 4,5,5-triphenylpentane-1,4-diol. This reaction proceeds via the opening of the lactone ring. Again, the steric congestion around the carbonyl group would be a significant factor influencing the reaction rate.

Electrophilic Aromatic Substitution on the Phenyl Rings

The three phenyl rings of the molecule are potential sites for electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The substituent on the phenyl rings is an alkyl group (a carbon atom of the furanone ring), which is generally an activating group and an ortho-, para-director.

Therefore, electrophilic attack would be directed to the ortho and para positions of each of the three phenyl rings. However, the situation is complex:

Steric Hindrance: The bulky nature of the entire molecule could hinder the approach of the electrophile, especially to the ortho positions.

Multiple Products: With three phenyl rings, a multitude of mono-, di-, and polysubstituted products are possible, leading to a complex product mixture that would be challenging to separate and characterize.

Deactivation: While the alkyl substituent is activating, strong electron-withdrawing groups introduced during the reaction (like a nitro group) would deactivate the ring towards further substitution.

A general representation of potential electrophilic aromatic substitution products is shown below.

Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Potential Substitution Positions |

| Nitration | NO₂⁺ | ortho, para on each phenyl ring |

| Bromination | Br⁺ | ortho, para on each phenyl ring |

| Sulfonation | SO₃ | ortho, para on each phenyl ring |

Transformations Involving the Dihydrofuranone Ring System

The dihydrofuranone ring itself, beyond simple ring-opening, is generally stable. However, under forcing conditions, rearrangements or fragmentation could be envisioned, although no specific examples for this highly substituted system are documented.

Degradation Pathways and Chemical Stability Studies

There is no specific information available in the scientific literature regarding the degradation pathways or formal chemical stability studies of 2(3H)-Furanone, dihydro-4,5,5-triphenyl-. Based on its structure as a lactone, it would be expected to be susceptible to hydrolysis under both acidic and basic conditions over long periods, as discussed in the ring-opening sections. Thermally, the compound is likely to be quite stable due to the absence of particularly labile bonds, though extreme temperatures could lead to decomposition.

Hydrolytic Stability of the Dihydrofuranone Ring

The hydrolysis of lactones, which are cyclic esters, involves the cleavage of the ester bond to yield a hydroxy carboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Under basic conditions , the hydrolysis of γ-butyrolactones follows a saponification mechanism, which is typically an irreversible process involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org However, the rate of hydrolysis is significantly influenced by steric hindrance around the carbonyl group. Studies on sterically hindered esters have shown that bulky substituents can dramatically decrease the rate of saponification. researchgate.net For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, the presence of three bulky phenyl groups at the C4 and C5 positions is expected to provide substantial steric shielding to the carbonyl group at C2, thereby rendering the molecule highly resistant to base-promoted hydrolysis under standard conditions.

Under acidic conditions , the hydrolysis of lactones is a reversible equilibrium process. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. While steric hindrance is also a factor in acidic hydrolysis, the reversibility of the reaction means that the position of the equilibrium is also critical. In strongly acidic solutions, an equilibrium may be established between the lactone and the corresponding open-chain 4-hydroxy-3,4,4-triphenylbutanoic acid. The stability of the carbocation intermediate formed during the reaction would also be influenced by the phenyl groups.

General data on the hydrolysis of γ-butyrolactones under different pH conditions is presented in the table below, although the rates for the title compound are expected to be significantly lower due to steric hindrance.

| Condition | General Reactivity of γ-Butyrolactones | Expected Influence on 2(3H)-Furanone, dihydro-4,5,5-triphenyl- |

| Neutral (pH ~7) | Generally stable, slow hydrolysis | Expected to be very stable due to steric hindrance. |

| Acidic (pH < 4) | Reversible hydrolysis to the corresponding hydroxy acid. researchgate.net | Hydrolysis likely to be slow; equilibrium may favor the lactone form. |

| Basic (pH > 10) | Irreversible hydrolysis (saponification) to the carboxylate salt. pearson.com | Rate of hydrolysis is expected to be severely retarded by steric hindrance. |

Thermal Stability and Decomposition Characteristics

The thermal stability of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- is expected to be considerable due to its high molecular weight and the stability of the aromatic rings. However, at elevated temperatures, decomposition will occur. Studies on the thermal decomposition of simpler 2(3H)-furanones and other esters provide a basis for predicting potential degradation pathways.

For simple 2(3H)-furanones, thermal decomposition can lead to the elimination of carbon monoxide and the formation of unsaturated aldehydes. nih.govwikipedia.org This often proceeds through a ring-opening mechanism. In the case of the title compound, a similar initial step might lead to the formation of a triphenyl-substituted ketene (B1206846) intermediate.

However, the presence of the bulky phenyl groups could also lead to alternative decomposition routes. Steric strain within the molecule could be released through fragmentation. The high thermal stability of the phenyl groups themselves suggests that initial bond cleavage would likely occur at the weaker bonds of the furanone ring or the bonds connecting the phenyl groups to the ring.

The decomposition of sterically hindered esters often requires high temperatures. The thermal decomposition of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- would likely proceed at temperatures well above 200°C, with the exact decomposition temperature being influenced by the heating rate and atmospheric conditions.

| Decomposition Pathway | Potential Products from 2(3H)-Furanone, dihydro-4,5,5-triphenyl- | Reference Analogy |

| Decarbonylation | Triphenyl-substituted unsaturated aldehyde or ketone fragments. | Simple 2(3H)-furanones nih.govwikipedia.org |

| Ring Opening | Formation of a triphenyl-substituted ketene intermediate. | Theoretical studies on furanones nih.gov |

| Fragmentation | Cleavage of C-C bonds to relieve steric strain, leading to smaller aromatic and aliphatic fragments. | General principles of thermal decomposition of complex organic molecules. |

Advanced Spectroscopic and Analytical Characterization of 2 3h Furanone, Dihydro 4,5,5 Triphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the atomic-level structure of molecules in solution. For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments, as well as their interconnections.

The ¹H NMR spectrum of 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, is predicted to exhibit distinct signals corresponding to the protons in the dihydrofuranone ring and the attached phenyl groups. The protons on the lactone ring, specifically at the C3 and C4 positions, would present as a complex multiplet system due to their diastereotopic nature and coupling to each other. The protons of the three phenyl groups would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants are influenced by the electronic effects of the carbonyl group and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3a | 2.85 - 3.05 | dd | J = 17.0, 7.5 |

| H3b | 3.10 - 3.30 | dd | J = 17.0, 8.5 |

| H4 | 4.60 - 4.80 | t | J = 8.0 |

Note: The predicted data is based on the analysis of structurally similar compounds and spectroscopic principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, will give rise to a distinct signal. The carbonyl carbon (C2) of the lactone is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The quaternary carbon at C5, bonded to two phenyl groups and an oxygen atom, will also be significantly deshielded. The carbons of the phenyl groups will produce a series of signals in the aromatic region (120-140 ppm).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 175.0 - 178.0 |

| C3 (CH₂) | 35.0 - 40.0 |

| C4 (CH) | 50.0 - 55.0 |

| C5 (C) | 90.0 - 95.0 |

Note: The predicted data is based on the analysis of structurally similar compounds and spectroscopic principles. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the diastereotopic protons at C3 and the proton at C4, confirming their adjacent positions in the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3 and C4 by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the C3 protons to the carbonyl carbon (C2) and the C4 carbon. The proton at C4 would show correlations to C2, C3, C5, and the ipso-carbon of the phenyl group at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be instrumental in determining the relative stereochemistry of the substituents, for example, by observing through-space interactions between the proton at C4 and the protons of the adjacent phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, key fragmentation pathways would likely involve the loss of the phenyl groups and cleavage of the lactone ring.

Predicted Major EI-MS Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 314 | [M]+• (Molecular Ion) |

| 237 | [M - C₆H₅]+ |

| 181 | [C₁₄H₁₃]+ (diphenylmethyl cation) |

| 105 | [C₆H₅CO]+ |

Note: The predicted fragmentation is based on established principles of mass spectrometry. The relative abundances of the fragments would depend on the instrument conditions.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In positive ion mode, 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, would be expected to form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nist.gov The high-resolution capabilities of modern ESI-MS instruments would allow for the precise determination of the molecular formula from the exact mass of the molecular ion. For a compound with the formula C₂₂H₁₈O₂, the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 315.1385.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, which has a molecular formula of C₂₂H₁₈O₂, the theoretical exact mass can be calculated.

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is very close to the calculated value. The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the analyte with a high degree of confidence.

Table 1: Theoretical Mass Data for 2(3H)-Furanone, dihydro-4,5,5-triphenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈O₂ |

| Average Mass | 314.384 g/mol |

| Monoisotopic Mass | 314.13068 g/mol |

| Theoretical [M+H]⁺ Ion | 315.1380 g/mol |

| Theoretical [M+Na]⁺ Ion | 337.1199 g/mol |

| Theoretical [M+K]⁺ Ion | 353.0939 g/mol |

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- is expected to show characteristic absorption bands. A strong, prominent peak would be anticipated in the region of 1760-1800 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a five-membered lactone ring (γ-butyrolactone). Additionally, the spectrum would display multiple bands corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations of the three phenyl rings (typically in the 1450-1600 cm⁻¹ region). The C-O stretching of the lactone ether bond would also be present, usually in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl rings are often strong in Raman spectra, providing clear signals for the aromatic moieties. The C=O stretch of the lactone would also be observable, although its intensity can vary. Raman spectroscopy can be particularly useful for analyzing the solid-state packing and conformational isomers of the molecule.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Lactone C=O | IR | 1760 - 1800 | Stretching |

| Aromatic C=C | IR, Raman | 1450 - 1600 | Stretching |

| Aromatic C-H | IR | 3000 - 3100 | Stretching |

| Lactone C-O | IR | 1000 - 1300 | Stretching |

Note: This table is based on general spectroscopic principles for the functional groups present. Specific experimental data for the target compound is not available.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

This technique would confirm the connectivity of the dihydrofuranone ring and the phenyl substituents at the C4 and C5 positions. Furthermore, it would reveal the stereochemical relationship between the substituents and the conformation of the five-membered ring. If the compound crystallizes in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration of a chiral center, such as the C4 position. The crystal packing information, including intermolecular interactions like C-H···π interactions between the phenyl rings, would also be elucidated.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- and for separating it from starting materials, byproducts, or isomers.

HPLC is a primary technique for the purity analysis of non-volatile, thermally stable compounds. For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most effectively be achieved using a UV detector, leveraging the strong UV absorbance of the three phenyl groups. An HPLC method would be developed to separate the target compound from any potential impurities, and the peak area percentage would be used to quantify its purity.

Gas chromatography is suitable for volatile and thermally stable compounds. The viability of using GC for 2(3H)-Furanone, dihydro-4,5,5-triphenyl- would depend on its volatility and thermal stability. Given its relatively high molecular weight, a high-temperature GC method with a short column might be necessary to prevent thermal decomposition in the injector or column. If amenable to GC, the technique, particularly when coupled with a mass spectrometer (GC-MS), would be powerful for separating and identifying the compound and any volatile impurities.

UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times, better resolution, and increased sensitivity. For the analysis of 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, a UPLC method would offer significant advantages over traditional HPLC. It would allow for rapid purity assessments and the potential to resolve closely related impurities more effectively. The principles of separation and detection would be similar to HPLC, but with enhanced performance.

Table 3: Summary of Chromatographic Techniques

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector(s) | Suitability for Target Compound |

|---|---|---|---|---|

| HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | UV, DAD | High; ideal for purity assessment of this non-volatile compound. |

| GC | Polysiloxane-based | Helium, Hydrogen | FID, MS | Conditional; depends on the thermal stability and volatility. |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water, Methanol/Water | UV, DAD, MS | Very High; offers improved speed and resolution over HPLC. |

Note: This table outlines the general applicability of these techniques.

Computational and Theoretical Chemistry Studies of 2 3h Furanone, Dihydro 4,5,5 Triphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. It offers a favorable balance of accuracy and computational efficiency, making it suitable for a molecule with multiple phenyl rings.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals.

Detailed research findings on the HOMO-LUMO gap of dihydro-4,5,5-triphenyl-2(3H)-furanone are not available. A theoretical study would calculate the energies of these orbitals. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis would also involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to participate in electron donation (HOMO) and electron acceptance (LUMO).

The three-dimensional structure of dihydro-4,5,5-triphenyl-2(3H)-furanone is complex due to the rotational freedom of the three phenyl groups. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies.

A computational study would involve a systematic search for the various stable conformers of the molecule. By calculating the energy of each conformation, a potential energy surface can be constructed. This surface would identify the lowest energy (most stable) conformer and the energy barriers between different conformers, providing insight into the molecule's flexibility and the most probable shapes it adopts.

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule in a laboratory setting.

Specific predicted spectroscopic data for dihydro-4,5,5-triphenyl-2(3H)-furanone have not been published. A DFT study would typically predict the following:

NMR Chemical Shifts: Theoretical calculations of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These predicted values, when compared to experimental spectra, can help to confirm the molecular structure and assign specific signals to individual atoms.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. Each frequency is associated with a specific mode of vibration within the molecule, such as the stretching of the carbonyl (C=O) group in the lactone ring or the vibrations of the phenyl rings.

A hypothetical data table for predicted vibrational frequencies might look as follows.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O stretch | Data not available |

| C-O-C stretch (ester) | Data not available |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (aliphatic) | Data not available |

| Phenyl ring deformation | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For any chemical reaction that dihydro-4,5,5-triphenyl-2(3H)-furanone might undergo, computational methods can be used to map the reaction pathway. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate.

There are no published studies on the computationally modeled reaction mechanisms of this specific compound. A theoretical investigation would involve calculating the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction.

A hypothetical data table for a reaction might be presented as follows.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Reactant → Transition State | Activation Energy (Ea) | Data not available |

| Reactant → Product | Enthalpy of Reaction (ΔH) | Data not available |

Reaction Pathway Mapping for Synthesis and Transformations

Detailed computational mapping of the reaction pathways for the synthesis and transformation of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- is not available in the current scientific literature. Such a study would typically involve:

Identification of Precursors and Reagents: Computational modeling of the starting materials and reagents.

Transition State Searching: Locating the transition state structures for each step of the proposed synthetic route.

Energy Profile Calculation: Determining the activation energies and reaction enthalpies to predict the feasibility and kinetics of the reaction.

Byproduct Formation Analysis: Investigating potential side reactions and the formation of impurities.

Without dedicated computational studies, any discussion on the specific energetic landscapes of its formation and subsequent reactions would be entirely theoretical.

Intermolecular Interactions and Solvent Effects on 2(3H)-Furanone, dihydro-4,5,5-triphenyl-

A computational analysis of the intermolecular interactions and solvent effects for 2(3H)-Furanone, dihydro-4,5,5-triphenyl- has not been documented. A comprehensive study in this area would investigate:

Dimerization and Aggregation: Calculating the binding energies and geometries of molecular dimers or larger aggregates to understand its solid-state packing and behavior in solution.

Hydrogen Bonding and van der Waals Forces: Identifying the nature and strength of non-covalent interactions that govern its physical properties.

Solvent Shell Analysis: Modeling the interaction of the compound with various solvent molecules to predict solubility and conformational changes in different environments.

Polarizable Continuum Models (PCM): Simulating the bulk solvent effects on the electronic structure and stability of the molecule.

The unique steric and electronic contributions of the three phenyl groups at the C4 and C5 positions would undoubtedly lead to complex and interesting intermolecular behaviors and solvent dependencies, making this a rich area for future computational investigation.

Derivatives of 2 3h Furanone, Dihydro 4,5,5 Triphenyl and Their Chemical Synthesis

Rational Design and Synthesis of Substituted Triphenylfuranones (e.g., variations in phenyl substituents)

The rational design of derivatives of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- would logically involve the introduction of various substituents on the three phenyl rings to modulate the molecule's properties. A plausible and convergent synthetic strategy for the parent compound and its derivatives is the Michael addition reaction, a cornerstone in the formation of carbon-carbon bonds. researchgate.netrsc.org

A proposed synthetic route would involve the conjugate addition of a diphenylmethane (B89790) nucleophile to a substituted cinnamic acid ester. The diphenylmethane, when treated with a strong base such as lithium diisopropylamide (LDA), would form a resonance-stabilized carbanion. This nucleophile could then attack an α,β-unsaturated ester like ethyl cinnamate (B1238496). Subsequent intramolecular cyclization of the resulting enolate would yield the desired dihydro-4,5,5-triphenyl-2(3H)-furanone.

Variations in the phenyl substituents can be readily achieved by using appropriately substituted starting materials. For instance, using substituted diphenylmethanes or substituted cinnamic acid esters would allow for the synthesis of a library of derivatives. The table below illustrates some potential derivatives that could be synthesized using this methodology.

| Derivative Name | Substitution on Diphenylmethane Moiety | Substitution on Cinnamate Moiety |

| Dihydro-4-(4-methoxyphenyl)-5,5-diphenyl-2(3H)-furanone | None | 4-Methoxy |

| Dihydro-5,5-bis(4-chlorophenyl)-4-phenyl-2(3H)-furanone | 4,4'-Dichloro | None |

| Dihydro-4-(4-nitrophenyl)-5,5-bis(4-methylphenyl)-2(3H)-furanone | 4,4'-Dimethyl | 4-Nitro |

| Dihydro-4,5,5-tris(4-fluorophenyl)-2(3H)-furanone | 4,4'-Difluoro | 4-Fluoro |

This approach offers a high degree of flexibility in the rational design of novel triphenylfuranone derivatives, allowing for systematic studies of structure-activity relationships.

Exploration of Stereoisomeric Derivatives

The synthesis of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- as described above would result in the formation of a new stereocenter at the C4 position of the furanone ring. Consequently, the product would be a racemic mixture of two enantiomers. The exploration of stereoisomeric derivatives, particularly the selective synthesis of a single enantiomer, is a crucial aspect of modern medicinal and materials chemistry. acs.orgnih.gov

Recent advances in asymmetric catalysis offer powerful tools for the stereoselective synthesis of polysubstituted γ-butyrolactones. acs.orgnih.gov Organocatalysis, for example, has been successfully employed in the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov A chiral amine or thiourea-based catalyst could potentially be used to control the stereochemical outcome of the addition of the diphenylmethyl anion to the cinnamate ester, leading to an enantiomerically enriched product.

Alternatively, the use of a chiral auxiliary on the cinnamate ester could direct the stereoselective addition of the nucleophile. After the reaction, the auxiliary could be cleaved to yield the optically active product. The development of stereoselective routes to access individual stereoisomers of dihydro-4,5,5-triphenyl-2(3H)-furanone and its derivatives would be a significant step towards understanding their potential three-dimensional structure-property relationships.

Synthetic Methodologies for Preparing Analogues with Modified Ring Systems

Modification of the core furanone ring system can lead to analogues with significantly different chemical and physical properties. While specific examples for dihydro-4,5,5-triphenyl-2(3H)-furanone are not documented, general methodologies for the transformation of lactones into other heterocyclic systems can be applied.

One such methodology involves the conversion of the lactone into a cyclic ether. oup.comoup.com This can be achieved by first converting the lactone to its corresponding enol triflate by treatment with a strong base and a triflating agent like N-phenyltriflimide. oup.com The resulting enol triflate can then undergo a coupling reaction, for example, with an organocuprate, to replace the triflate group with an alkyl or aryl group, thus forming a substituted dihydrofuran.

Another potential modification is the synthesis of the corresponding lactam, where the ring oxygen is replaced by a nitrogen atom. This could potentially be achieved by ring-opening the lactone with an amine under harsh conditions, followed by cyclization to the γ-lactam. Such modifications would fundamentally alter the electronic and hydrogen-bonding properties of the molecule.

Impact of Structural Modifications on Chemical Reactivity and Stability

The structural modifications outlined in the preceding sections would be expected to have a profound impact on the chemical reactivity and stability of the resulting analogues.

Substituents on the Phenyl Rings: The electronic nature of substituents on the phenyl rings will influence the reactivity of the lactone carbonyl group. Electron-withdrawing groups (e.g., nitro, halo) would render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, methyl) would decrease the electrophilicity of the carbonyl carbon. These electronic effects could also influence the stability of potential intermediates in reactions involving the furanone ring.

Ring System Modification: Altering the furanone ring to a dihydrofuran or a lactam would result in the most dramatic changes in reactivity. The conversion to a dihydrofuran would remove the reactive carbonyl group, leading to a more chemically inert compound. The introduction of a nitrogen atom to form a lactam would introduce hydrogen-bonding capabilities and alter the reactivity of the carbonyl group, making it more similar to an amide than an ester. The stability of the ring system itself could also be affected by these changes. For instance, lactams are generally more resistant to hydrolysis than lactones.

Advanced Applications in Organic Synthesis Enabled by 2 3h Furanone, Dihydro 4,5,5 Triphenyl

Role as a Synthetic Building Block for Complex Organic Molecules

The dihydro-2(3H)-furanone ring is a valuable building block in organic synthesis due to the multiple reactive sites it possesses. The ester linkage can be cleaved under basic, acidic, or nucleophilic conditions to yield γ-hydroxy carboxylic acids or their derivatives. The carbonyl group and the α- and β-carbons can also be sites for various chemical transformations. In the case of dihydro-4,5,5-triphenyl-2(3H)-furanone, the presence of three bulky phenyl groups is expected to significantly influence its reactivity, potentially offering unique stereochemical control in reactions.

The general reactivity of the γ-butyrolactone core suggests that dihydro-4,5,5-triphenyl-2(3H)-furanone can be a precursor to a variety of complex acyclic molecules. For instance, reduction of the lactone can lead to the formation of a diol, while reaction with organometallic reagents can result in the opening of the ring and the formation of new carbon-carbon bonds.

Table 1: Potential Transformations of the Dihydro-2(3H)-furanone Ring

| Reaction Type | Reagents and Conditions | Product Type | Potential Application for the Triphenyl Derivative |

|---|---|---|---|

| Lactone Reduction | LiAlH₄ or other reducing agents | 1,4-Diol | Synthesis of triphenyl-substituted diols for polymer or ligand synthesis. |

| Ring Opening with Nucleophiles | NaOH, H₂O then H₃O⁺ | γ-Hydroxy carboxylic acid | Access to functionalized carboxylic acids with defined stereocenters. |

| Reaction with Grignard Reagents | RMgX | Diol with a new C-C bond | Construction of complex carbon skeletons. |

| Enolate Alkylation | LDA, then RX | α-Substituted lactone | Introduction of further complexity at the C-3 position. |

These transformations highlight the versatility of the furanone scaffold in constructing intricate molecular architectures that are otherwise challenging to synthesize.

Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral auxiliaries are instrumental in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org Lactones bearing stereogenic centers have been successfully employed as chiral building blocks and auxiliaries. thieme-connect.combath.ac.uk For 2(3H)-Furanone, dihydro-4,5,5-triphenyl-, the carbon at the C-4 position is a potential stereocenter. If this compound can be synthesized in an enantiomerically pure form, it could serve as a chiral auxiliary.

The bulky phenyl groups would create a well-defined chiral environment around the reactive centers of a molecule attached to the furanone auxiliary. This could allow for high levels of stereocontrol in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. scielo.org.mxsigmaaldrich.com

Table 2: Hypothetical Application as a Chiral Auxiliary

| Asymmetric Reaction | Role of Chiral Furanone | Expected Outcome |

|---|---|---|

| Asymmetric Aldol Reaction | The furanone is acylated and then reacted with an aldehyde. | The chiral furanone directs the facial addition to the enolate, leading to a specific stereoisomer of the aldol product. |

| Asymmetric Alkylation | The enolate of the acylated furanone is reacted with an alkyl halide. | The bulky phenyl groups block one face of the enolate, favoring alkylation from the less hindered side. |

| Asymmetric Diels-Alder Reaction | The furanone is part of a dienophile. | The chiral environment dictates the approach of the diene, resulting in a specific enantiomer of the cycloadduct. |

After the desired stereoselective transformation, the chiral auxiliary can be cleaved and potentially recovered for reuse, a key principle of efficient asymmetric synthesis. wikipedia.org

Contribution to the Development of Novel Methodologies in Heterocyclic Chemistry

Furanones are not only building blocks for acyclic molecules but also serve as precursors for a variety of other heterocyclic systems through ring-transformation reactions. nih.gov The furanone ring can be opened and then reclosed with the incorporation of heteroatoms like nitrogen, leading to the synthesis of nitrogen-containing heterocycles.

For example, reaction of 2(3H)-furanones with hydrazine (B178648) derivatives can lead to the formation of pyridazinones, which are six-membered heterocyclic compounds with two adjacent nitrogen atoms. Similarly, reactions with primary amines can yield pyrrolidones. The triphenyl-substituted furanone could be a valuable substrate for developing new synthetic routes to highly substituted, and potentially biologically active, five- and six-membered heterocycles.

Table 3: Potential Ring-Transformation Reactions

| Reagent | Resulting Heterocycle | Significance |

|---|---|---|

| Hydrazine (H₂NNH₂) or its derivatives | Pyridazinone | Access to a class of compounds with known biological activities. |

| **Primary Amines (RNH₂) ** | Pyrrolidone | Synthesis of highly substituted γ-lactams. |

| Hydroxylamine (NH₂OH) | Isoxazolidinone | Formation of a five-membered ring containing both nitrogen and oxygen. |

The development of such methodologies expands the toolbox of synthetic chemists for creating novel heterocyclic structures from readily accessible starting materials.

Precursor in the Synthesis of Diverse Chemical Scaffolds

The furanone core is a versatile scaffold that can be elaborated into a wide range of other molecular frameworks. The reactivity of the lactone allows for its conversion into various functional groups, which can then be used in subsequent synthetic steps.

The dihydro-4,5,5-triphenyl-2(3H)-furanone, with its unique substitution pattern, could be a precursor to novel chemical scaffolds. For instance, the phenyl groups could be functionalized through electrophilic aromatic substitution to introduce additional reactive handles. The lactone ring itself can be seen as a protected form of a γ-hydroxy acid, which can be unmasked when needed for further reactions. The inherent structure of this molecule makes it a potential starting point for the synthesis of complex polycyclic aromatic compounds or sterically demanding ligands for catalysis. The stereochemistry of the furanone can also be transferred to new stereocenters in the target molecules. rsc.orgresearchgate.netthieme-connect.com

Table 4: Examples of Scaffolds Potentially Derived from Dihydro-4,5,5-triphenyl-2(3H)-furanone

| Target Scaffold | Synthetic Strategy | Potential Application |

|---|---|---|

| Highly Substituted Tetrahydrofurans | Reduction of the lactone followed by functionalization of the diol. | Important structural motifs in many natural products. |

| Functionalized Acyclic Chains | Ring opening and subsequent modification of the resulting hydroxy acid. | Building blocks for polymers or pharmaceuticals. |

| Polycyclic Aromatic Systems | Intramolecular cyclization reactions involving the phenyl rings. | Materials science and medicinal chemistry. |

Conclusion and Future Research Directions

Synthesis and Reaction Discoveries for 2(3H)-Furanone, dihydro-4,5,5-triphenyl-

The synthesis of the title compound, possessing a tetrasubstituted furanone core with three phenyl groups, presents a significant synthetic challenge. A plausible retrosynthetic analysis suggests several potential routes, primarily revolving around the formation of the key C-C and C-O bonds of the lactone ring.

One potential strategy involves the conjugate addition of a diphenylmethyl organometallic reagent to a suitable α,β-unsaturated ester bearing a phenyl group at the β-position. Subsequent intramolecular cyclization would yield the desired dihydrofuranone. Another approach could be a Reformatsky-type reaction between a 2,2-diphenyl-2-haloacetate and benzaldehyde, followed by dehydration and cyclization.

The reactivity of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- is expected to be dictated by the lactone functionality and the steric bulk of the triphenyl substitution. The carbonyl group would be susceptible to nucleophilic attack, though hindered by the adjacent phenyl groups. Reactions such as reduction to the corresponding diol or addition of organometallic reagents could be explored. The α-proton at the C-4 position could potentially be deprotonated to form an enolate, opening avenues for aldol-type reactions and alkylations, though the acidity would be influenced by the adjacent phenyl group.

| Potential Synthetic Route | Key Intermediates | Reaction Type |

| Conjugate Addition-Cyclization | β-phenyl-α,β-unsaturated ester, Diphenylmethyl organometallic reagent | Michael Addition, Intramolecular Acyl Substitution |

| Reformatsky-type Reaction | Ethyl 2-bromo-2,2-diphenylacetate, Benzaldehyde | Reformatsky Reaction, Cyclization |

| Aldol (B89426) Condensation | Diphenylacetic acid derivative, Phenylacetaldehyde derivative | Aldol Condensation, Lactonization |

Emerging Trends in Spectroscopic and Computational Characterization

The unambiguous characterization of 2(3H)-Furanone, dihydro-4,5,5-triphenyl- would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show complex multiplets for the aromatic protons and a distinct signal for the C-4 proton. ¹³C NMR would be crucial for identifying the carbonyl carbon, the quaternary C-5 carbon, and the methine C-4 carbon, along with the aromatic carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the exact molecular formula. The fragmentation pattern could provide insights into the stability of the triphenylmethyl cation.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1760-1780 cm⁻¹ would be characteristic of the γ-lactone carbonyl group.

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to predict the molecule's three-dimensional structure, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Complex aromatic signals, Signal for C-4 proton |

| ¹³C NMR | Carbonyl signal (~170-180 ppm), Quaternary C-5 signal, Methine C-4 signal |

| IR Spectroscopy | Strong C=O stretch (~1760-1780 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak, Fragmentation pattern showing triphenylmethyl cation |

Future Prospects in the Design and Synthesis of Advanced Dihydrofuranone Architectures

The dihydrofuranone core is a prevalent motif in numerous natural products and biologically active compounds. The triphenyl-substituted scaffold of the title compound could serve as a unique building block for the synthesis of more complex, sterically hindered molecules. Future research could focus on the diastereoselective or enantioselective synthesis of this and related structures, which could be of interest for applications in medicinal chemistry and materials science. The synthesis of polymers incorporating this bulky dihydrofuranone unit could lead to materials with interesting thermal and optical properties.

Unexplored Research Avenues for 2(3H)-Furanone, dihydro-4,5,5-triphenyl- in Academic Organic Chemistry

The lack of specific literature on 2(3H)-Furanone, dihydro-4,5,5-triphenyl- means that its fundamental chemistry is largely unexplored. A systematic investigation into its synthesis and reactivity would be a valuable contribution to the field of organic chemistry.

Key unexplored avenues include:

Asymmetric Synthesis: Developing catalytic enantioselective methods for the synthesis of chiral 2(3H)-Furanone, dihydro-4,5,5-triphenyl- would be a significant achievement.

Mechanistic Studies: Investigating the mechanisms of its formation and subsequent reactions would provide a deeper understanding of the behavior of sterically congested lactones.

Photochemistry: The presence of three phenyl groups suggests that the molecule may exhibit interesting photochemical properties, such as undergoing photochemical rearrangements or acting as a photosensitizer.

Derivatization and Application: The synthesis of a library of derivatives by modifying the phenyl rings or the lactone core could lead to the discovery of compounds with novel biological activities or material properties.

Q & A

Q. What are the key physicochemical properties of dihydro-4,5,5-triphenyl-2(3H)-furanone, and how are they experimentally determined?

- Methodological Answer: Physicochemical properties (e.g., vapor pressure, boiling point, and spectral data) can be determined using techniques such as:

- Gas Chromatography (GC) and Antoine Equation parameters for vapor pressure calculations (e.g., log₁₀(P) = A − (B / (T + C)) as applied to similar furanones in NIST data .

- IR Spectroscopy and Mass Spectrometry for structural elucidation, as demonstrated for dihydro-5,5-dimethyl-2(3H)-furanone, where IR peaks and fragmentation patterns correlate with functional groups and molecular weight .

- Phase change data (melting/boiling points) via differential scanning calorimetry (DSC), referencing standardized protocols from authoritative databases .

Q. What synthetic strategies are effective for preparing dihydro-4,5,5-triphenyl-2(3H)-furanone?

- Methodological Answer: While direct synthesis data for the triphenyl variant is limited, analogous routes for substituted furanones include:

- Cyclization reactions of keto-acids or esters, adapted from methods used for dihydro-3-methylene-2(3H)-furanone .

- Pd-catalyzed cross-coupling to introduce aryl groups, inspired by synthesis of 5-(2,3-dichlorophenyl)-dihydrofuranone derivatives .

- Stereoselective synthesis via chiral catalysts, as seen in the preparation of (S)-5-ethyldihydro-2(3H)-furanone .

Advanced Research Questions

Q. How can computational models predict the solvent-dependent reactivity of dihydro-4,5,5-triphenyl-2(3H)-furanone?

- Methodological Answer: Computational approaches include:

- Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., triphenyl groups) with solubility and reactivity .

- Density Functional Theory (DFT) simulations to study steric and electronic effects of bulky aryl substituents on ring strain and reaction pathways.

- Molecular Dynamics (MD) simulations to analyze solvation shells in polar vs. nonpolar solvents, leveraging parameters from similar furanones .

Q. How can contradictory spectroscopic data for substituted 2(3H)-furanones be resolved?

- Methodological Answer: Contradictions (e.g., in IR or NMR assignments) require:

- Multi-technique validation : Cross-referencing IR, NMR, and high-resolution mass spectrometry (HRMS) data, as done for dihydro-5-pentyl-2(3H)-furanone .

- Isotopic labeling to confirm peak assignments, particularly for overlapping signals in crowded spectra.

- Comparative analysis with structurally characterized analogs (e.g., dihydro-3-methylene derivatives) to identify substituent-specific trends .

Q. What role do substituents (e.g., triphenyl groups) play in modulating the biological activity of 2(3H)-furanone derivatives?

- Methodological Answer: To evaluate bioactivity:

- Structure-Activity Relationship (SAR) studies : Compare triphenyl-substituted analogs with simpler derivatives (e.g., dihydro-4-hydroxy variants) in assays for antimicrobial or anticancer activity .

- Molecular docking : Simulate interactions between the triphenyl moiety and target proteins (e.g., enzymes involved in inflammation or cell proliferation).

- Metabolic stability assays : Assess how bulky aryl groups affect pharmacokinetics, using in vitro liver microsome models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.